molecular formula C18H32N2O6S2 B587424 Di-tert-butyl N,N'-diacetyl-D-cystinate CAS No. 1079950-07-4

Di-tert-butyl N,N'-diacetyl-D-cystinate

Cat. No. B587424
CAS RN: 1079950-07-4
M. Wt: 436.582
InChI Key: CJMDURFWZHENFZ-ZIAGYGMSSA-N
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Description

Di-tert-butyl N,N'-diacetyl-D-cystinate (DBDC) is a synthetic compound with a wide range of potential applications in scientific research. DBDC is a derivative of cysteine, an amino acid found in many proteins, and is produced through a simple and efficient synthesis method. As a stable and water-soluble compound, DBDC has been used in a variety of biochemical and physiological studies, and has been found to possess several advantageous properties that make it useful for laboratory experiments. Furthermore, potential future directions for DBDC research will also be discussed.

Scientific Research Applications

Physicochemical Properties and Drug Discovery

Di-tert-butyl groups are often incorporated into bioactive compounds in medicinal chemistry. This incorporation, however, can result in increased lipophilicity and decreased metabolic stability. Alternative substituents are being researched to modulate these properties, which is essential for drug discovery and development processes. For instance, comparative studies of tert-butyl with other substituents like pentafluorosulfanyl and trifluoromethyl have been documented, highlighting the significance of these chemical groups in the pharmacokinetic properties of drugs (Westphal et al., 2015).

Metabolism Studies

In studies of metabolism, compounds like 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), which shares structural similarities with Di-tert-butyl N,N'-diacetyl-D-cystinate, have been examined. These studies reveal the different pathways and mechanisms involved in metabolic processes, including how such compounds are broken down and utilized in biological systems (Daniel et al., 1968).

Synthesis of Key Intermediates in Natural Products

Tert-butyl groups play a significant role in the synthesis of key intermediates for natural products like Biotin. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an important intermediate of Biotin, has been synthesized using processes involving tert-butyl groups. These syntheses contribute to our understanding of the metabolic cycles and biosynthesis of essential compounds such as fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Development of New Insecticides

N-tert-butyl-N,N'-diacylhydrazines, structurally related to Di-tert-butyl N,N'-diacetyl-D-cystinate, are being explored as environmental-friendly pest regulators. The incorporation of tert-butyl groups into these compounds has shown potential in developing new, effective insecticides with minimal environmental impact (Wang et al., 2011).

properties

IUPAC Name

tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDURFWZHENFZ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSSC[C@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747587
Record name Di-tert-butyl N,N'-diacetyl-D-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl N,N'-diacetyl-D-cystinate

CAS RN

1079950-07-4
Record name Di-tert-butyl N,N'-diacetyl-D-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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